![molecular formula C11H13BrMgO2 B3132322 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide CAS No. 36637-44-2](/img/structure/B3132322.png)
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
Overview
Description
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is a chemical compound with the molecular formula C11H13BrMgO2 . It is typically available as a 0.5M solution in tetrahydrofuran (THF) . It appears as a clear yellow to brown solution .
Synthesis Analysis
This compound can be used in the preparation of C-2 and C-20-diaryl steroidal derivatives . It also serves as an intermediate in the synthesis of multiblock copolymers having a fullerene backbone . These copolymers have potential applications in photovoltaic devices .Molecular Structure Analysis
The IUPAC name for this compound is 2-[4-(bromomagnesio)phenoxy]oxane . The SMILES string representation is Br[Mg]C1=CC=C(OC2CCCCO2)C=C1 .Chemical Reactions Analysis
As a Grignard reagent, this compound is involved in Grignard reactions . These reactions are a key step in the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.43 . It has a density of 0.961 g/mL at 25 °C . The solution has a boiling point of 65 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
- Significance : Researchers use this compound as an intermediate in the synthesis of C-2 and C-20-diaryl steroidal derivatives. These derivatives have applications in pharmaceuticals, particularly in the development of novel steroids with potential therapeutic effects .
- Significance : These copolymers feature a fullerene backbone and hold promise for use in photovoltaic devices (solar cells). The unique structure of these materials may enhance charge transport and improve overall device efficiency .
Grignard Reactions and Steroidal Derivatives
Multiblock Copolymers for Photovoltaic Devices
Safety and Hazards
This compound is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer . Therefore, it should be handled with care, using appropriate personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound can be used in the preparation of c-2 and c-20-diaryl steroidal derivatives , suggesting that it may interact with enzymes or receptors involved in steroid synthesis or signaling.
Mode of Action
As a Grignard reagent, it likely acts as a nucleophile, reacting with electrophilic carbon atoms in other molecules .
Biochemical Pathways
Its use in the synthesis of steroidal derivatives suggests it may influence pathways related to steroid metabolism .
Result of Action
Its role in the synthesis of steroidal derivatives suggests it may contribute to the formation of complex steroid structures .
Action Environment
The action of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide can be influenced by environmental factors such as temperature and the presence of water . As a Grignard reagent, it is sensitive to moisture and can react violently with water . It is typically stored at low temperatures (2-8°C) to maintain stability .
properties
IUPAC Name |
magnesium;2-(phenoxy)oxane;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h2-3,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWNAQZSBRFGPC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrMgO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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